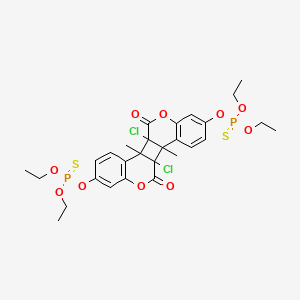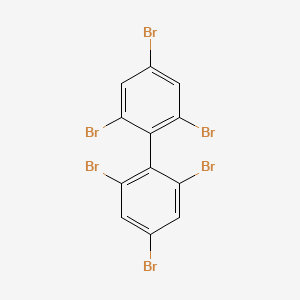
Protodeltonin
説明
Protodeltonin is a steroidal saponin derived from Dioscorea zingiberensis Wright . It has been found to exhibit anti-proliferation activity . The molecular formula of Protodeltonin is C51H84O23 and it has a molecular weight of 1065.20 .
Molecular Structure Analysis
The molecular structure of Protodeltonin is complex, as indicated by its molecular formula C51H84O23 . More detailed information about its structure might be available in the Certificate of Analysis .Physical And Chemical Properties Analysis
Protodeltonin has a molecular weight of 1065.20 and a molecular formula of C51H84O23 . More detailed physical and chemical properties might be available in the Certificate of Analysis .科学的研究の応用
Pharmacological Research
Protodeltonin has been identified to exhibit a broad range of pharmacological activities. Studies suggest its potential in developing treatments for conditions such as diabetes due to its hypoglycemic activity .
Cell Membrane Permeability
Its ability to affect cell membrane permeability makes it valuable for research into drug delivery systems and understanding cell interactions .
Cholesterol Metabolism
Research into cholesterol metabolism can benefit from Protodeltonin due to its impact on this biological process, which could lead to advances in cardiovascular health management .
Food Industry Applications
In the food industry, Protodeltonin can be explored for its potential as a natural additive that may improve food preservation and enhance nutritional value .
Cosmetic Industry Applications
The cosmetic industry could utilize Protodeltonin for its properties that may contribute to skin health, such as moisturizing or anti-aging effects .
Structural Analysis for Compound Identification
Advanced techniques like high-frequency NMR spectroscopy use Protodeltonin for structural analysis, aiding in the identification and understanding of complex saponins .
Advances in the Biosynthesis and Molecular … - MDPI Critical Review on Balanites aegyptiaca Delile: Phytoconstituents … Structural analysis of complex saponins … - Academia.edu
Safety and Hazards
作用機序
Protodeltonin
, also known as Balanitoside , is a steroidal saponin extracted from Dioscorea zingiberensis Wright . It has been studied for its various pharmacological activities, particularly its anti-proliferative activity . Here is a detailed overview of its mechanism of action:
Target of Action
Protodeltonin primarily targets cancer cells . It has been found to inhibit the growth of cancer cells through multiple targets, which include the generation of reactive oxygen species (ROS), mitochondrial apoptosis, and the inhibition of the mitogen-activated protein kinase (MAPK) and Akt signaling pathways .
Mode of Action
Protodeltonin interacts with its targets by inducing cytotoxicity and destroying the cell membranes of blood cells and many animal cells . This cytotoxicity is believed to be a result of the compound’s ability to generate ROS and induce mitochondrial apoptosis .
Biochemical Pathways
The main biochemical pathways affected by Protodeltonin involve the generation of ROS, mitochondrial apoptosis, and the inhibition of the MAPK and Akt signaling pathways . These pathways play crucial roles in cell survival, proliferation, and death, and their disruption can lead to the inhibition of cancer cell growth .
Pharmacokinetics
As a steroidal saponin, it is expected to have certain characteristics common to this class of compounds .
Result of Action
The primary result of Protodeltonin’s action is the inhibition of cancer cell growth . This is achieved through the induction of cytotoxicity, which leads to the destruction of cell membranes, and the disruption of key biochemical pathways, resulting in mitochondrial apoptosis and the inhibition of cell proliferation .
Action Environment
The action of Protodeltonin can be influenced by various environmental factors. For instance, the biosynthetic regulation mechanism of steroidal saponins, including Protodeltonin, can be affected by environmental factors and various regulatory proteins .
特性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84O23/c1-20(19-66-45-39(61)37(59)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-40(62)36(58)33(55)22(3)67-46)42(64)43(31(18-54)71-48)72-47-41(63)38(60)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37+,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYHJEFMMXMMHG-AATSBFCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331654 | |
| Record name | CHEBI:4390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1065.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Protodeltonin | |
CAS RN |
94992-08-2, 62751-68-2 | |
| Record name | Protodeltonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094992082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHEBI:4390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROTODELTONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2RB644IFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the origin of Balanitoside?
A: Balanitoside is a furostanol glycoside primarily isolated from the edible fruits of the Balanites aegyptiaca plant. [, ]
Q2: What are the reported biological activities of Balanitoside?
A: Research suggests that Balanitoside exhibits potential antitumor activity. In a study using a mouse model of lung cancer, Balanitoside alone, and in combination with Gemcitabine, demonstrated antitumor effects, including reducing tumor size and multiplicity. [] Additionally, it has shown promising antidiabetic properties in streptozotocin-induced diabetic rats. [] Further studies have explored its potential in managing hyperglycemia and oxidative stress in diabetic rats. []
Q3: How does Balanitoside exert its antitumor effects?
A: While the exact mechanisms are still under investigation, studies suggest that Balanitoside might exert its antitumor effects through multiple pathways. In vitro and in vivo studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. [] It may also impact cancer stem cell markers, potentially affecting tumor growth and recurrence. [] Further research is necessary to fully elucidate its mechanism of action.
Q4: What is the impact of Balanitoside on oxidative stress?
A: Balanitoside has demonstrated antioxidant properties in pre-clinical studies. In diabetic rats, treatment with Balanitoside was associated with a decrease in Malondialdehyde (MDA) and Nitric Oxide (NO) levels, which are markers of oxidative stress. [] Additionally, it increased the activity of Catalase (CAT), an important antioxidant enzyme. []
Q5: Are there any known structural analogs of Balanitoside?
A: Yes, several structural analogs of Balanitoside, particularly other steroidal glycosides, have been isolated from various plant sources. Some notable examples include Dioscin, Deltonin, and Protodioscin, often found in plants like Dioscorea zingiberensis, Dioscorea villosa, and Trigonella foenum-graecum. [, , , , , ] These compounds share structural similarities with Balanitoside and often exhibit comparable biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



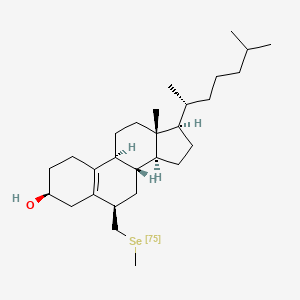

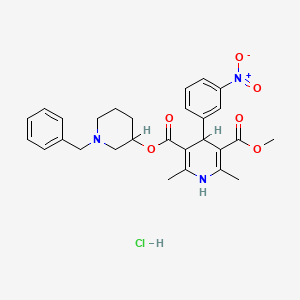
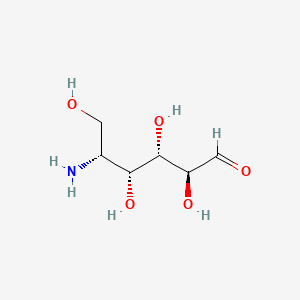
![1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline](/img/structure/B1203051.png)
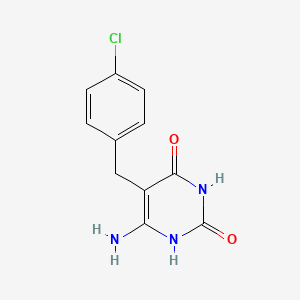


![[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl] (2R)-2-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3,3-dithiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B1203059.png)
